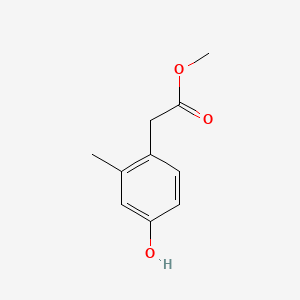

methyl 2-(4-hydroxy-2-methylphenyl)acetate

概要

説明

methyl 2-(4-hydroxy-2-methylphenyl)acetate is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylacetic acid and is characterized by the presence of a hydroxyl group and a methyl group on the aromatic ring

準備方法

Synthetic Routes and Reaction Conditions: methyl 2-(4-hydroxy-2-methylphenyl)acetate can be synthesized through the esterification of 4-hydroxy-2-methylphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 4-hydroxy-2-methylphenylacetate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product in high purity.

化学反応の分析

Types of Reactions: methyl 2-(4-hydroxy-2-methylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-hydroxy-2-methylbenzaldehyde or 4-hydroxy-2-methylbenzoic acid.

Reduction: 4-hydroxy-2-methylphenylmethanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学的研究の応用

methyl 2-(4-hydroxy-2-methylphenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activity, including its ability to inhibit certain enzymes or interact with biological receptors.

Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

作用機序

The mechanism of action of methyl 4-hydroxy-2-methylphenylacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

類似化合物との比較

Methyl 4-hydroxyphenylacetate: Lacks the methyl group on the aromatic ring.

Methyl 2-hydroxy-4-methylphenylacetate: Has the hydroxyl and methyl groups in different positions on the aromatic ring.

Ethyl 4-hydroxy-2-methylphenylacetate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness: methyl 2-(4-hydroxy-2-methylphenyl)acetate is unique due to the specific positioning of the hydroxyl and methyl groups on the aromatic ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

生物活性

Methyl 2-(4-hydroxy-2-methylphenyl)acetate, also known as methyl 4-hydroxy-2-methylphenylacetate, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and research findings based on diverse sources.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula: C10H12O3

- Molecular Weight: 180.20 g/mol

The compound features a methyl ester functional group attached to a phenolic structure, which is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cellular Processes: Research indicates that this compound may interfere with cellular processes necessary for the growth and reproduction of certain microorganisms. It has shown ciliate toxicity, particularly against Tetrahymena pyriformis, with an inhibitory concentration (IC50) indicating significant growth inhibition.

- Antimicrobial Properties: The compound has been studied for its antimicrobial effects, suggesting potential applications in medical and industrial contexts.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating:

- Inhibition of Proliferation: The compound exhibited antiproliferative effects against cancer cells, including HeLa cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

- Induction of Apoptosis: Mechanistic studies revealed that treatment with this compound leads to increased apoptotic markers in cancer cells, indicating its potential as a therapeutic agent against resistant cancer types .

Toxicity Studies

Toxicological assessments have shown that this compound is harmful to certain ciliate organisms. The observed toxicity suggests that while it may have therapeutic benefits in higher organisms, care must be taken regarding its environmental impact and safety profile in non-target organisms.

Research Findings and Case Studies

特性

IUPAC Name |

methyl 2-(4-hydroxy-2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5,11H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQBSRXDNRKDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。